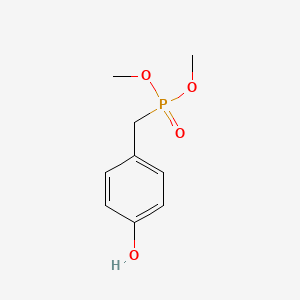

Dimethyl 4-Hydroxybenzylphosphonate

Description

Properties

IUPAC Name |

4-(dimethoxyphosphorylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOOSVGHPFSCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708860 | |

| Record name | Dimethyl [(4-hydroxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68997-88-6 | |

| Record name | Dimethyl [(4-hydroxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Dimethyl 4-Hydroxybenzylphosphonate

The core synthetic approach to Dimethyl 4-Hydroxybenzylphosphonate involves the condensation of a 4-hydroxy-substituted benzyl precursor with dialkyl phosphites, specifically dimethyl phosphite, often facilitated by formaldehyde or paraformaldehyde as a methylene source. The reaction typically proceeds via a one-step or multi-step process involving:

- Reaction of 4-hydroxyphenol derivatives with formaldehyde and dialkyl phosphites.

- Use of amines as catalysts or reagents to facilitate nucleophilic substitution.

- Control of reaction temperature and solvent conditions to optimize yield and purity.

One-Step Process via Phenol, Formaldehyde, Amine, and Phosphite Reaction

A patented process (US Patent US5157141A) describes a one-step synthesis of alkyl-substituted hydroxybenzylphosphonates, applicable to compounds like Dimethyl 4-Hydroxybenzylphosphonate. The general reaction involves:

- Reacting a phenol (4-hydroxyphenol or substituted derivatives) with paraformaldehyde.

- Introducing an amine such as dimethylamine to form an intermediate.

- Adding a phosphite reagent, specifically dimethyl phosphite for the dimethyl ester variant.

- Carrying out the reaction typically without solvent or in mixed solvents (e.g., DMF/toluene).

Typical conditions and results include:

| Parameter | Example Value |

|---|---|

| Phenol derivative | 4-Hydroxyphenol (R1 = H) |

| Formaldehyde source | Paraformaldehyde |

| Amine catalyst | Dimethylamine, diethylamine, dipropylamine |

| Phosphite reagent | Dimethyl phosphite |

| Temperature | 85–115 °C |

| Reaction time | 1–4 hours |

| Solvent | None or mixed solvents (DMF/toluene) |

| Yield | Up to 90% |

| Purity (HPLC) | ~98% |

Example procedure: 2,6-Di-tert-butylphenol reacted with paraformaldehyde and dimethylamine gas at 85 °C, followed by addition of triethyl phosphite at 115 °C for 4 hours, yielded 90% product after crystallization.

Condensation of Dialkyl α-Hydroxybenzylphosphonates with Dialkyl Phosphites

Recent research (2024) outlines an alternative method involving the condensation of dialkyl α-hydroxybenzylphosphonates with dialkyl phosphites, such as dimethyl phosphite, in the presence of methanol to facilitate proton transfer and enhance reaction kinetics. This method is particularly useful for synthesizing α-alkoxyphosphoryloxy-benzylphosphonates.

- Use of α-hydroxyphosphonate and dimethyl phosphite as reactants.

- Methanol acts as a proton shuttle to enable nucleophilic substitution at phosphorus.

- Reaction carried out in toluene at 110 °C.

- Reaction times range from 16 to 48 hours depending on substituents.

- High purity products (>99%) obtained by crystallization or HPLC purification.

| Compound | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Dimethyl 4-Hydroxybenzylphosphonate (analog) | Dimethyl phosphite + α-hydroxybenzylphosphonate | Toluene | 110 | 16–48 | ~90 | >99 |

This method emphasizes the importance of solvent choice and the presence of methanol to accelerate the condensation reaction.

Catalytic Methods Using Bases and Microwave Irradiation

A variety of catalytic methods have been reported for the synthesis of α-hydroxyphosphonates, which are structurally related to Dimethyl 4-Hydroxybenzylphosphonate. These include:

- Base-catalyzed addition of dialkyl phosphites to aldehydes or ketones using catalysts such as Ba(OH)2, MgO, or KF/Al2O3.

- Use of triethylamine as a mild base catalyst.

- Microwave-assisted synthesis without solvent or catalyst to reduce reaction time and improve yield.

- Grinding methods for green chemistry approaches.

Summary of catalytic methods:

| Catalyst/Method | Substrate Type | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ba(OH)2 | Benzaldehydes | THF | RT | Hours | Moderate | Tedious work-up |

| MgO | Substituted benzaldehydes | None or solvent | RT | Hours | Good | Efficient for cyanoketones |

| Triethylamine | Benzaldehydes | None or solvent | RT | Hours | Good | Simple crystallization |

| Microwave irradiation | Benzaldehydes | None | MW power | Minutes | Excellent | Catalyst- and solvent-free |

These methods provide alternative routes to prepare α-hydroxyphosphonates with potential application to Dimethyl 4-Hydroxybenzylphosphonate synthesis.

Hydrolysis and Purification Considerations

Hydrolysis of dialkyl α-hydroxybenzylphosphonates under acidic conditions has been studied to understand stability and optimize purification. Electron-withdrawing substituents on the phenyl ring accelerate hydrolysis, which is important for controlling reaction conditions during synthesis.

| Substituent on Phenyl Ring | Hydrolysis Time (h) | Rate Constants (k1/k2) |

|---|---|---|

| Unsubstituted (H) | 9.5 | 1.03 / 0.35 |

| 4-Nitro (NO2) | 5.5 | 3.36 / 1.24 |

| 4-Chloro (Cl) | 5.5 | 3.36 / 1.24 |

| 4-Trifluoromethyl (CF3) | ~5.5 | 2.03 / 0.61 |

This data highlights the need for careful selection of substituents and reaction conditions to maintain compound integrity during preparation and purification.

Summary Table of Preparation Methods for Dimethyl 4-Hydroxybenzylphosphonate

| Method | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| One-step phenol + paraformaldehyde + amine + phosphite | 4-Hydroxyphenol, paraformaldehyde, dimethylamine, dimethyl phosphite | 85–115 °C, 1–4 h, solvent/no solvent | Up to 90 | ~98 | Industrially viable, simple work-up |

| Condensation of α-hydroxyphosphonate + dimethyl phosphite + MeOH | α-Hydroxybenzylphosphonate, dimethyl phosphite, MeOH | 110 °C, 16–48 h, toluene | ~90 | >99 | Methanol facilitates proton transfer |

| Base-catalyzed addition to aldehydes | Ba(OH)2, MgO, KF/Al2O3, triethylamine | RT to reflux, solvent varies | Good | Good | Green chemistry and MW options |

Chemical Reactions Analysis

Condensation with Dialkyl Phosphites

Dimethyl 4-hydroxybenzylphosphonate undergoes autocatalytic condensation with dialkyl phosphites (Y₂P(O)H) under reflux conditions (110°C, 24–48 h in toluene), yielding phosphorylated α-hydroxy derivatives (e.g., 7a–g and 8a–g ) .

Key Mechanistic Insights

-

The reaction proceeds via nucleophilic attack of the hydroxyl group on the trivalent tautomer (Y₂POH) of the phosphite reagent.

-

DFT studies (M062X/6-31G(d,p)) confirm a six-membered transition state involving a proton transfer network facilitated by methanol or water .

-

Electron-withdrawing substituents (e.g., 4-Cl, 4-CF₃) accelerate the reaction by enhancing the hydroxyl group’s deprotonation ability .

Reaction Outcomes

| Substituent (X) | Product Ratio (7 :8 ) | Yield (%) |

|---|---|---|

| 4-Me | 25:75 | 78 |

| 4-Cl | 48:52 | 85 |

| 4-NO₂ | 55:45 | 89 |

Acylation with Acyl Chlorides

The hindered hydroxyl group is efficiently acylated using acyl chlorides (RCOCl) in toluene with triethylamine as a base .

Reaction Conditions and Yields

| Acyl Chloride | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | 25 | 24 | 86 |

| Benzoyl chloride | 80 | 24 | 88 |

| Butyryl chloride | 60 | 24 | 97 |

-

Electron-withdrawing aryl substituents (e.g., 4-Cl) reduce reaction times by stabilizing the intermediate acyloxonium ion .

Acid-Catalyzed Hydrolysis

Hydrolysis in concentrated HCl (6.0 mmol, reflux) proceeds via an Sₙ2 mechanism, cleaving P–O bonds sequentially :

Kinetic Parameters

| Phosphonate Derivative | k₁ (h⁻¹) | k₂ (h⁻¹) | tᵣ (h) |

|---|---|---|---|

| Dimethyl (4-OH) | 2.64 | 0.60 | 6.5 |

| Diethyl (4-OH) | 1.03 | 0.35 | 9.5 |

| 4-NO₂-substituted | 5.18 | 1.24 | 2.5 |

Arbuzov Reaction

While direct data on Dimethyl 4-hydroxybenzylphosphonate is limited, analogous α-bromobenzylphosphonates react with ethyl diphenylphosphinite to form phosphine oxide-phosphonate hybrids (e.g., 13 ) . This suggests potential utility in synthesizing bifunctional organophosphorus compounds.

Steric and Electronic Modulation

The 4-hydroxy group’s electron-withdrawing nature increases electrophilicity at phosphorus, enabling:

Scientific Research Applications

Chemical Synthesis and Reactions

Dimethyl 4-hydroxybenzylphosphonate is primarily utilized as a precursor in the synthesis of α-hydroxyphosphonates, which are valuable intermediates in organic synthesis. These compounds are known for their roles as enzyme inhibitors, herbicides, and antioxidants .

Synthesis Methodology

The synthesis typically involves the reaction of substituted benzaldehydes with dialkyl phosphites in the presence of a catalyst. This method allows for high yields and minimal use of volatile organic solvents, making it an environmentally friendly option .

| Reaction Component | Role |

|---|---|

| Substituted Benzaldehyde | Reactant |

| Dialkyl Phosphite | Reactant |

| Triethylamine | Catalyst |

Stabilization of Polymers

One of the significant applications of dimethyl 4-hydroxybenzylphosphonate is its use as a stabilizer in polymer formulations. It has shown effectiveness in protecting various polymers from light-induced degradation, particularly in high-temperature processing environments .

Polymer Types Benefited

- Polyesters : Such as poly(ethylene terephthalate) and poly(butylene terephthalate).

- Polycarbonates : Derived from bisphenol A.

- Polyamides : Including nylon variants.

The compound's stability under processing conditions helps maintain the integrity of these materials during manufacturing .

Medicinal Chemistry

In medicinal chemistry, dimethyl 4-hydroxybenzylphosphonate has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with biological targets effectively, leading to applications in drug development .

Case Studies

- Enzyme Inhibition : Research indicates that α-hydroxyphosphonates, including derivatives of dimethyl 4-hydroxybenzylphosphonate, exhibit inhibitory activity against certain enzymes, which can be leveraged for therapeutic purposes .

- Antioxidant Properties : The compound has been explored for its antioxidant capabilities, providing protective effects against oxidative stress in biological systems .

Kinetic Studies

Kinetic studies have revealed insights into the hydrolysis rates of dimethyl 4-hydroxybenzylphosphonate and related compounds. The rate-determining steps in these reactions have been identified, providing a deeper understanding of their chemical behavior under acidic conditions .

Hydrolysis Rates

Mechanism of Action

The mechanism of action of Dimethyl 4-Hydroxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its potential antibacterial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Ester Group Variations

Key structural analogs differ in substituents on the benzyl ring and ester groups on the phosphonate moiety. These variations influence physical properties, reactivity, and applications:

a) Diethyl 4-Methoxybenzylphosphonate (C₁₂H₁₉O₄P)

- Substituent : Methoxy (-OCH₃) at the para position.

- Ester Groups : Diethyl (C₂H₅).

- Properties: The methoxy group is less polar than hydroxyl, reducing solubility in polar solvents.

- Applications : Used as a precursor in Suzuki-Miyaura coupling reactions due to its electron-donating methoxy group .

b) Diethyl (4-Methylbenzyl)phosphonate (C₁₂H₁₉O₃P)

- Substituent : Methyl (-CH₃) at the para position.

- Ester Groups : Diethyl (C₂H₅).

- Properties: The methyl group is non-polar, rendering the compound hydrophobic. Boiling point is 110°C at 0.2 mm Hg, with a density of 1.07 g/mL .

- Applications : Intermediate in synthesizing kinase inhibitors or agrochemicals where steric bulk is tolerable .

c) Dimethyl (4-Methylbenzyl)phosphonate (C₁₀H₁₅O₃P)

Key Differences and Implications

| Property | Dimethyl 4-Hydroxybenzylphosphonate | Diethyl 4-Methoxybenzylphosphonate | Diethyl (4-Methylbenzyl)phosphonate |

|---|---|---|---|

| Molecular Formula | C₉H₁₃O₄P | C₁₂H₁₉O₄P | C₁₂H₁₉O₃P |

| Substituent | -OH (hydroxyl) | -OCH₃ (methoxy) | -CH₃ (methyl) |

| Ester Groups | Dimethyl (CH₃) | Diethyl (C₂H₅) | Diethyl (C₂H₅) |

| Polarity | High (due to -OH) | Moderate | Low |

| Reactivity | Acidic hydroxyl enables H-bonding and esterification | Electron-donating methoxy stabilizes aryl intermediates | Non-polar methyl limits solubility in polar media |

| Typical Applications | Pharmaceutical intermediates, ligands for metal catalysis | Cross-coupling reactions | Hydrophobic intermediates in agrochemicals |

Research Findings and Trends

- Synthetic Utility: The hydroxyl group in Dimethyl 4-Hydroxybenzylphosphonate facilitates regioselective functionalization, unlike methyl or methoxy analogs. For example, it can undergo Mitsunobu reactions to form ethers or serve as a ligand in coordination chemistry .

- Biological Relevance: Hydroxyl-bearing phosphonates are explored as protease inhibitors or antibacterials, leveraging their hydrogen-bonding capacity.

- Thermal Stability : Methyl esters (e.g., Dimethyl 4-Hydroxybenzylphosphonate) exhibit lower thermal degradation thresholds compared to ethyl esters, as seen in thermogravimetric analyses of related compounds .

Biological Activity

Dimethyl 4-hydroxybenzylphosphonate (DMHBP) is a compound of significant interest in medicinal chemistry and biochemistry due to its biological activities and potential therapeutic applications. This article reviews the biological activity of DMHBP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of Dimethyl 4-Hydroxybenzylphosphonate

The synthesis of DMHBP typically involves the reaction of dimethyl phosphite with 4-hydroxybenzaldehyde. The process can be optimized through various methods, including one-pot reactions that minimize the use of volatile organic solvents, resulting in high yields (78-99%) without extensive purification steps .

Biological Activity

1. Enzyme Inhibition:

DMHBP has been shown to exhibit enzyme inhibitory properties, particularly against certain phosphatases and kinases. These enzymes play critical roles in various biological pathways, including cell signaling and metabolism. The presence of the hydroxyl group in the benzyl moiety enhances its interaction with enzyme active sites, leading to competitive inhibition .

2. Antioxidant Properties:

Research indicates that DMHBP possesses antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The compound's ability to scavenge free radicals has been demonstrated in several in vitro studies.

3. Antimicrobial Activity:

DMHBP has been tested for its antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent . The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Hydrolysis Kinetics

A study investigated the acidic hydrolysis of DMHBP under controlled conditions. The results indicated that electron-withdrawing substituents on the phenyl ring accelerated the hydrolysis process, which is critical for understanding its stability and reactivity in biological systems. Rate constants for hydrolysis varied significantly based on substituent effects, highlighting the importance of chemical structure in determining biological activity .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing various phosphonates' antioxidant capabilities, DMHBP demonstrated superior efficacy in scavenging reactive oxygen species (ROS). This was quantified using DPPH radical scavenging assays, where DMHBP showed a dose-dependent response that outperformed several known antioxidants .

Table 1: Hydrolysis Rate Constants for Dimethyl 4-Hydroxybenzylphosphonate

| Substituent | k1 (h⁻¹) | k2 (h⁻¹) | Reaction Time (h) |

|---|---|---|---|

| Unsubstituted | 2.64 | 0.60 | 6.5 |

| 4-NO2 | 3.36 | 0.67 | 5.5 |

| 4-Cl | 5.18 | 1.24 | 5.0 |

| 4-F | 2.03 | 0.61 | 6.0 |

| 4-CF3 | 2.03 | 0.61 | 5.5 |

Table 2: Antioxidant Activity of Dimethyl 4-Hydroxybenzylphosphonate

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

| 200 | 90 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Dimethyl 4-Hydroxybenzylphosphonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phosphonate esters typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For derivatives like dimethyl 4-hydroxybenzylphosphonate, a plausible route involves phosphorylation of 4-hydroxybenzyl alcohol using dimethyl phosphite under acidic or catalytic conditions. Reaction optimization should focus on:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions to enhance reactivity .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) for improved solubility and reaction efficiency .

- Temperature control : Elevated temperatures (80–110°C) to accelerate reaction rates while avoiding decomposition .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC.

Q. How can researchers verify the structural integrity and purity of Dimethyl 4-Hydroxybenzylphosphonate?

- Methodological Answer :

- Spectroscopic characterization :

- ¹H/³¹P NMR : Confirm phosphonate ester formation (δ ~30–35 ppm in ³¹P NMR) and aromatic proton signals (δ ~6.8–7.5 ppm for the 4-hydroxybenzyl group) .

- FT-IR : Identify P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches.

- Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- Melting point analysis : Compare with literature values to detect impurities.

Advanced Research Questions

Q. How can contradictory data on the reactivity of Dimethyl 4-Hydroxybenzylphosphonate in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from variations in reaction conditions or mechanistic pathways. To address this:

- Mechanistic studies : Use isotopic labeling (e.g., D₂O exchange) or computational modeling (DFT) to probe reaction intermediates and transition states .

- Comparative experiments : Test reactivity under controlled conditions (e.g., inert atmosphere, trace water exclusion) to isolate variables causing discrepancies .

- Data reconciliation : Apply meta-analysis frameworks (e.g., multidimensional metrics) to compare datasets from divergent methodologies .

Q. What strategies are effective for studying the hydrolytic stability of Dimethyl 4-Hydroxybenzylphosphonate in aqueous environments?

- Methodological Answer :

- Kinetic analysis : Monitor hydrolysis rates via ³¹P NMR or pH-stat titration under varying pH (2–12), temperatures (25–60°C), and ionic strengths .

- Degradation product identification : Use LC-MS to detect hydrolyzed species (e.g., 4-hydroxybenzylphosphonic acid).

- Computational modeling : Predict hydrolysis pathways using molecular dynamics simulations (e.g., AMBER or GROMACS) to assess bond dissociation energies .

Q. How can researchers design experiments to evaluate the ligand properties of Dimethyl 4-Hydroxybenzylphosphonate in coordination chemistry?

- Methodological Answer :

- Complexation studies : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water, monitoring UV-vis spectra for ligand-to-metal charge transfer bands .

- X-ray crystallography : Co-crystallize with transition metals to determine binding modes and coordination geometry.

- Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry .

Data Contradiction Analysis

Q. What experimental approaches mitigate discrepancies in reported biological activity of phosphonate derivatives?

- Methodological Answer :

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and control for solvent effects (e.g., DMSO concentration) .

- Dose-response validation : Replicate activity curves across independent labs, ensuring purity >95% (via HPLC) and proper storage conditions (-20°C, desiccated) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize results from heterogeneous studies, accounting for variables like pH and incubation time .

Methodological Tables

Table 1 : Example Synthetic Protocol for Dimethyl 4-Hydroxybenzylphosphonate

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 4-Hydroxybenzyl alcohol, PCl₃ | Phosphorylation | |

| 2 | CH₃OH, reflux, 12h | Esterification to dimethyl ester | |

| 3 | BF₃·Et₂O (catalytic), CH₃CN, 80°C | Catalyst for improved yield |

Table 2 : Key Analytical Parameters for Characterization

| Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| ³¹P NMR | δ 30–35 ppm (phosphonate ester) | Confirms successful synthesis |

| HPLC (C18) | Retention time ~8.2 min (ACN:H₂O) | Purity assessment (>95%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.